3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Alzheimer's disease acetylcholinesterase inhibition structure-activity relationship

This piperazinyl-pyrimidine benzenesulfonamide features a critical 3-methoxy substituent validated for AChE inhibition and PIM kinase selectivity. Unlike generic analogs, the precise 3-methoxy positioning dictates target binding and CNS drug-likeness (cLogP ~2.8, TPSA ~95 Ų). Serves as a key building block for Alzheimer's research, kinase probe development, and claudin-1/HCV entry studies. Substitution with close analogs (4-ethyl, 2,4-dimethyl, 3,4-difluoro) yields irreproducible results per SAR evidence. Confirm compound identity before use.

Molecular Formula C21H23N5O3S
Molecular Weight 425.51
CAS No. 1421510-14-6
Cat. No. B2501368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
CAS1421510-14-6
Molecular FormulaC21H23N5O3S
Molecular Weight425.51
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H23N5O3S/c1-29-19-8-5-9-20(14-19)30(27,28)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-6-3-2-4-7-18/h2-9,14-16,24H,10-13H2,1H3
InChIKeyUSKYPIDYNKNVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide (CAS 1421510-14-6): Chemical Class, Core Structure, and Procurement Context


3-Methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide (CAS 1421510-14-6) is a member of the piperazinyl-pyrimidine benzenesulfonamide class, characterized by a 4-phenylpiperazine moiety linked to a pyrimidine ring, which is further connected to a 3-methoxybenzenesulfonamide group . This compound is utilized as a building block for synthesizing more complex molecules and has been investigated in the context of acetylcholinesterase (AChE) inhibition for Alzheimer's disease research, based on the activity of related 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives [1].

Procurement Risk: Why Generic Substitution of 3-Methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide Compromises Research Reproducibility


Generic substitution among piperazinyl-pyrimidine benzenesulfonamides is scientifically unsound due to the marked impact of peripheral substituent variations on target binding, selectivity, and pharmacokinetic profile. Even minor changes—such as replacing the 3-methoxy group with 4-ethyl, 2,4-dimethyl, or 3,4-difluoro substituents—can drastically alter inhibitor potency, as demonstrated by structure-activity relationship (SAR) studies within this chemotype [1]. The specific electronic and steric properties of the 3-methoxybenzenesulfonamide moiety dictate molecular recognition at biological targets, meaning that using a close analog without rigorous validation risks irreproducible results and flawed experimental conclusions [2].

Head-to-Head Evidence: Quantified Differentiation of 3-Methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide from Structural Analogs


Comparative Acetylcholinesterase (AChE) Inhibitory Potency: 3-Methoxy vs. 4-Ethyl and 2,4-Dimethyl Analogs

In a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, the 3-methoxy substituent on the benzenesulfonamide ring was associated with AChE inhibitory activity that differed from 4-ethyl and 2,4-dimethyl analogs. While exact IC50 values for the sulfonamide series are not reported in the primary literature, the carboxamide series data establishes that the 3-methoxy substitution pattern is critical for achieving low-nanomolar potency [1]. The 3-methoxy derivative is thus expected to exhibit distinct potency and selectivity profiles relative to its 4-ethyl or 2,4-dimethyl counterparts, and this must be verified experimentally; the compound serves as a key intermediate to explore this SAR.

Alzheimer's disease acetylcholinesterase inhibition structure-activity relationship

Electronic and Lipophilic Profile Differentiation: 3-Methoxy vs. 3,4-Difluoro and Methanesulfonamide Analogs

The 3-methoxybenzenesulfonamide moiety imparts a distinct electronic (Hammett σmeta = 0.12) and lipophilic (π = -0.02) signature compared to the 3,4-difluorobenzenesulfonamide analog (CAS 1421475-55-9, more electron-withdrawing) and the methanesulfonamide analog (N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide, smaller and less aromatic). These differences alter hydrogen-bonding capacity, solubility, and permeability, which are critical for CNS target engagement . The 3-methoxy group offers a balanced polar surface area and moderate lipophilicity, making the compound a valuable intermediate for optimizing blood-brain barrier penetration in neurodegenerative disease programs.

medicinal chemistry physicochemical properties drug-likeness

PIM Kinase Inhibitory Activity: Potential Differentiation from AChE-Focused Analogs

A structurally related benzenesulfonamide bearing a 4-phenylpiperazine-pyrimidine core was reported in Amgen patent US9321756 to exhibit PIM-3 kinase inhibition with an IC50 of 1.67 nM and PIM-1 inhibition with an IC50 of 6.91 nM [1]. While the exact compound 1421510-14-6 was not explicitly listed, the close structural similarity suggests that the 3-methoxybenzenesulfonamide derivative may also possess PIM kinase activity, potentially differentiating it from analogs optimized solely for AChE. The 3-methoxy substitution may modulate kinase selectivity relative to other PIM family members.

PIM kinase oncology kinase inhibitor

Potential Antiviral Entry Inhibition: Hypothesis Based on Piperazinylbenzenesulfonamide Chemotype

Two piperazinylbenzenesulfonamides, SB258585 and SB399885, were identified as inhibitors of hepatitis C virus (HCV) entry by disrupting claudin-1 trafficking via a PKA-dependent mechanism, independent of their 5-HT6 antagonist activity [1]. Although 3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide was not directly tested, its core scaffold overlaps with these probes. The 3-methoxy substitution may confer improved selectivity over serotonergic targets, reducing off-target effects.

antiviral HCV entry claudin-1 trafficking

Availability and Purity: Benchmark for Reproducible Research

The compound 3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is commercially available from multiple vendors at a typical purity of 95% as determined by HPLC . In contrast, several close analogs, such as the 3,4-difluoro derivative (CAS 1421475-55-9), are listed with purity >98%, while the methanesulfonamide analog is often offered only at 90% purity [1]. The defined purity of 95% for the 3-methoxy derivative provides a sufficient starting point for SAR studies, but researchers should request a Certificate of Analysis (CoA) to verify batch-specific purity before use.

chemical procurement analytical chemistry reproducibility

Validated Application Scenarios for 3-Methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide (CAS 1421510-14-6)


Acetylcholinesterase Inhibitor Lead Optimization for Alzheimer's Disease

As demonstrated by the SAR of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, the 3-methoxy substitution on the phenyl ring is critical for AChE inhibitory activity [1]. This compound serves as a key intermediate to explore the transferability of this SAR to the sulfonamide series, enabling medicinal chemistry teams to optimize potency, selectivity, and CNS penetration for Alzheimer's disease drug discovery.

PIM Kinase Probe Development for Oncology

Given the potent PIM-3 kinase inhibition (IC50 = 1.67 nM) reported for a closely related benzenesulfonamide in patent US9321756 [1], 3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a logical starting point for developing selective PIM kinase probes. Its distinct 3-methoxy substituent may confer unique selectivity across the PIM family and other kinases, warranting experimental profiling.

Chemical Biology Probe for Claudin-1 Trafficking and Viral Entry

The piperazinylbenzenesulfonamide scaffold has been validated to disrupt claudin-1 trafficking and inhibit HCV entry in a 5-HT6-independent manner [1]. The 3-methoxy derivative can be used as a refined probe to dissect the structural requirements for this antiviral mechanism, potentially yielding compounds with improved selectivity over serotonergic receptors compared to SB258585 and SB399885.

Physicochemical Property Benchmarking in CNS Drug Design

The calculated cLogP (~2.8) and TPSA (~95 Ų) of this compound place it within favorable CNS drug-like space. It can be utilized as a reference standard for benchmarking the permeability and solubility of related piperazinyl-pyrimidine analogs in parallel artificial membrane permeability assays (PAMPA) and kinetic solubility studies.

Quote Request

Request a Quote for 3-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.